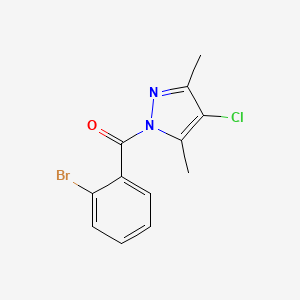
dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound synthesized through various methods, including Hantzsch condensation reactions. This compound belongs to a class of compounds known as 1,4-dihydropyridines, which are often explored for their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of this compound can be achieved via a four-component reaction involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. The Hantzsch condensation reaction, particularly under microwave irradiation and solvent-free conditions, has been found effective for synthesizing this compound (Sun et al., 2011); (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure and properties of similar 1,4-dihydropyridines have been extensively studied using spectroscopic characterization, X-ray crystallography, and density functional theory (DFT) calculations. These studies provide insights into the molecular frontier orbitals and the electronic absorption and emission spectra (Li et al., 2014).
Chemical Reactions and Properties
The compound exhibits diverse reactivity, participating in various chemical reactions such as addition reactions with other compounds like dimethyl acetylenedicarboxylate. These reactions often lead to the formation of new and structurally unique derivatives (Haywood & Reid, 1977).
科学的研究の応用
Enantioselectivity and Kinetic Resolution
Research by Sobolev et al. (2002) focused on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. It was found that derivatives with a methyl ester at the 5-position and a long or branched acyl chain at C3 exhibited high enantioselectivity, providing insights into the synthesis of stereoselective compounds (Sobolev et al., 2002).
Therapeutic Effects on Pulmonary Hypertension
Li et al. (2002) investigated the therapeutic effects of dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) on chronic pulmonary hypertension in rats. The study revealed that DCDDP significantly reduced pulmonary arterial pressure and resistance, indicating its potential as a treatment for pulmonary hypertension (Li et al., 2002).
Catalytic Acylation of Alcohols
A study by Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This research highlights the compound's utility in facilitating chemical reactions under base-free conditions, offering a sustainable approach to chemical synthesis (Liu et al., 2014).
Spectroscopic Characterization and Optical Properties
Li et al. (2014) synthesized and characterized novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. Through spectroscopic methods and density functional theory calculations, the study provided insights into the molecular structures and optical properties of these compounds, aiding in the understanding of structure-activity relationships (Li et al., 2014).
Safety and Hazards
特性
IUPAC Name |
dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-5-6-11(2)12(7-10)15-13(16(19)21-3)8-18-9-14(15)17(20)22-4/h5-9,15,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWSAMVRHFRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)
![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)
![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)
![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)



![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)
